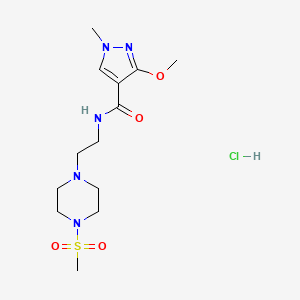
3-methoxy-1-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-methoxy-1-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H24ClN5O4S and its molecular weight is 381.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-1-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide hydrochloride, commonly referred to as EVT-3132225, is a synthetic compound belonging to the pyrazole class of heterocyclic organic compounds. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of oncology and neurology. Its structure, featuring a piperazine moiety and various functional groups, suggests diverse biological activity, including anti-inflammatory and anticancer effects.
Molecular Characteristics
- Molecular Formula : C₁₃H₂₄ClN₅O₄S
- Molecular Weight : 381.88 g/mol
- CAS Number : 1351658-24-6
The compound's unique structure allows for interaction with various biological targets, which is essential for its pharmacological activity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural modifications. Research indicates that variations in the piperazine and pyrazole rings can significantly affect binding affinity and efficacy at target sites. This structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of EVT-3132225 .
The proposed mechanism of action for EVT-3132225 involves its interaction with specific receptors or enzymes within biological systems. Potential targets include:
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which are critical in regulating cellular functions and pathways associated with cancer progression .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that EVT-3132225 may exhibit anticancer properties through the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, compounds within the pyrazole class have been documented to inhibit the mTOR pathway, a crucial regulator in cancer biology .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of related pyrazole derivatives. These compounds have been shown to reduce pro-inflammatory cytokines, indicating that EVT-3132225 may also possess similar effects .
In Vitro Studies
Recent in vitro studies have demonstrated that EVT-3132225 can inhibit cell proliferation in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Inhibition of estrogen receptor signaling |
| A549 (Lung) | 15 | mTOR pathway inhibition |
| HeLa (Cervical) | 12 | Apoptosis induction |
These findings suggest that the compound may be effective against multiple cancer types through distinct mechanisms .
Animal Studies
In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of EVT-3132225. Early animal models have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy regimens .
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]pyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S.ClH/c1-16-10-11(13(15-16)22-2)12(19)14-4-5-17-6-8-18(9-7-17)23(3,20)21;/h10H,4-9H2,1-3H3,(H,14,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYZRIQFKVEXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














